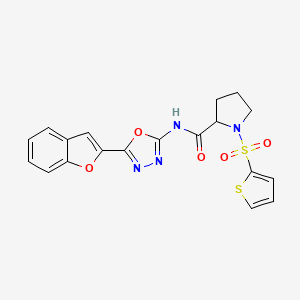
(E)-β-溴-3-(三氟甲基)苯乙烯
描述
“(E)-beta-Bromo-3-(trifluoromethyl)styrene” is a type of organic compound that belongs to the family of styrenes . Styrenes are organic compounds that are built around the styrene functional group, which consists of a phenyl group (C6H5-) bonded to an ethenyl group (-CH=CH2). In the case of “(E)-beta-Bromo-3-(trifluoromethyl)styrene”, the styrene molecule is substituted with a bromo group at the beta position and a trifluoromethyl group at the 3rd position .
Synthesis Analysis
The synthesis of “(E)-beta-Bromo-3-(trifluoromethyl)styrene” and similar compounds has been a topic of interest in the field of organic chemistry . Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .Molecular Structure Analysis
The molecular structure of “(E)-beta-Bromo-3-(trifluoromethyl)styrene” can be represented by the linear formula CF3C6H4CH=CH2 .Chemical Reactions Analysis
Trifluoromethylstyrene derivatives, such as “(E)-beta-Bromo-3-(trifluoromethyl)styrene”, have been used in various chemical reactions . They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .科学研究应用
Organic Synthesis and Fluorinated Compounds
(E)-beta-Bromo-3-(trifluoromethyl)styrene: serves as a versatile synthetic intermediate for the preparation of more complex fluorinated compounds. Organic chemists have paid significant attention to this compound due to its successful utilization in C–F bond activation within the CF3 group . Let’s explore the specific applications:
a. Anionic SN2′-Type Substitution: This compound participates in nucleophilic substitution reactions, where a nucleophile replaces the bromine atom. The resulting product can be further functionalized or used as a building block in organic synthesis.
b. Cationic SN1′-Type Substitution: In cationic substitution reactions, the bromine atom is replaced by a cationic species. This process allows for the introduction of diverse functional groups.
c. Ipso-Substitution: Ipso-substitution involves the replacement of the bromine atom directly attached to the aromatic ring. This transformation leads to the formation of new derivatives.
d. Defluorinative Functionalization: Transition metals or photoredox catalysts can facilitate defluorinative functionalization, where the CF3 group is selectively removed, leading to novel compounds.
e. Transition Metal-Catalyzed Cycloadditions: The compound participates in cycloaddition reactions catalyzed by transition metals. These reactions construct cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups.
Trifluoromethylation Reactions
The trifluoromethyl group plays a crucial role in pharmaceuticals, agrochemicals, and materials. Researchers have explored the activation of C–F bonds in organic synthesis, and trifluoromethyl-containing compounds like our target molecule serve as starting materials for selective C–F bond activation .
Photoredox Catalysis
Photoredox catalysis, using complexes like ruthenium(II) polypyridine or iridium(III) cyclometalated derivatives, enables redox transformations. These catalysts facilitate the functionalization of C–F bonds, including those in trifluoromethyl-containing compounds .
Agrochemical and Pharmaceutical Applications
While not directly related to our compound, it’s worth noting that trifluoromethylpyridines (TFMP) and their derivatives find applications in the agrochemical and pharmaceutical industries. TFMP derivatives exhibit diverse biological activities and are valuable building blocks for drug discovery .
作用机制
Target of Action
It’s known that trifluoromethyl-containing compounds are often used in organic synthesis due to their unique properties .
Mode of Action
(E)-beta-Bromo-3-(trifluoromethyl)styrene, like other trifluoromethyl-containing compounds, is involved in C–F bond activation. This process includes anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds play a significant role in the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Pharmacokinetics
It’s known that fluorine compounds are abundant in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
Result of Action
It’s known that trifluoromethyl-containing compounds are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
Action Environment
It’s known that environmental conditions can significantly influence the stability and efficacy of various compounds .
安全和危害
According to the Safety Data Sheet, “(E)-beta-Bromo-3-(trifluoromethyl)styrene” is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
未来方向
The future directions of research on “(E)-beta-Bromo-3-(trifluoromethyl)styrene” and similar compounds could involve the development of new synthetic methods and applications in various fields . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make trifluoromethylpyridine derivatives promising candidates for future applications .
属性
IUPAC Name |
1-[(E)-2-bromoethenyl]-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3/c10-5-4-7-2-1-3-8(6-7)9(11,12)13/h1-6H/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORYLDUWQMEDRE-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-beta-Bromo-3-(trifluoromethyl)styrene | |
CAS RN |
114092-59-0 | |
| Record name | 1-[(E)-2-bromoethenyl]-3-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



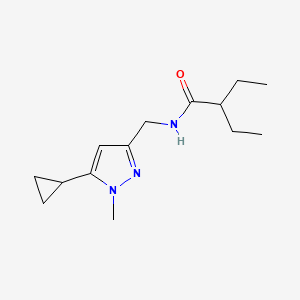
![N-[4-[2-hydroxy-3-(4-methyl-N-(4-methylphenyl)sulfonylanilino)propoxy]phenyl]-N-methylacetamide](/img/structure/B2478407.png)
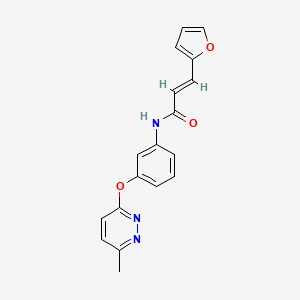
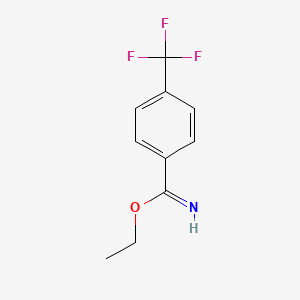

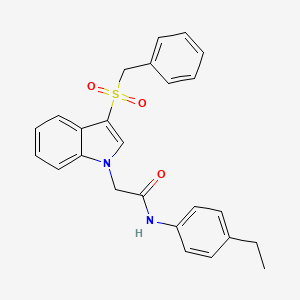
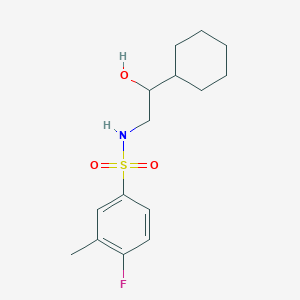
![1-({1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}methyl)-3-methylpiperidine](/img/structure/B2478418.png)
![4-acetyl-N-[cyano(3,4-dichlorophenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2478420.png)
![7-(tert-butyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2478421.png)
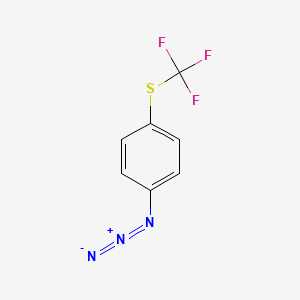
![4-methyl-N-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamothioyl]benzamide](/img/structure/B2478424.png)

